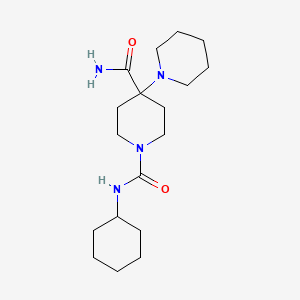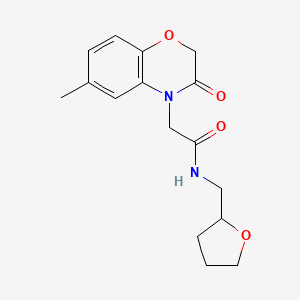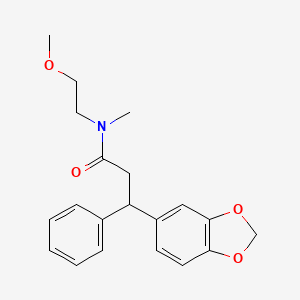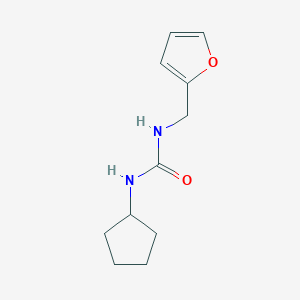
N-(3,4-difluorophenyl)cyclohexanesulfonamide
Übersicht
Beschreibung
N-(3,4-difluorophenyl)cyclohexanesulfonamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for decades to treat pain and inflammation. However, recent scientific research has revealed that Diflunisal has potential applications beyond its traditional use as an analgesic. In
Wirkmechanismus
N-(3,4-difluorophenyl)cyclohexanesulfonamide works by inhibiting the activity of COX-2, which is involved in the production of prostaglandins that cause inflammation. By reducing the production of these inflammatory molecules, N-(3,4-difluorophenyl)cyclohexanesulfonamide can reduce pain and inflammation. Additionally, N-(3,4-difluorophenyl)cyclohexanesulfonamide has been found to modulate protein aggregation by stabilizing proteins and preventing their misfolding and aggregation.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)cyclohexanesulfonamide has been found to have several biochemical and physiological effects. It can reduce pain and inflammation by inhibiting the production of prostaglandins. Additionally, N-(3,4-difluorophenyl)cyclohexanesulfonamide has been found to modulate protein aggregation by stabilizing proteins and preventing their misfolding and aggregation. This can potentially prevent the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-difluorophenyl)cyclohexanesulfonamide has several advantages for lab experiments. It is readily available and relatively inexpensive. Additionally, it has been extensively studied and its mechanism of action is well understood. However, N-(3,4-difluorophenyl)cyclohexanesulfonamide also has some limitations. It can be toxic at high doses and can interfere with other biochemical processes in the body. Additionally, its effects on protein aggregation may be dependent on the specific protein being studied.
Zukünftige Richtungen
There are several future directions for the use of N-(3,4-difluorophenyl)cyclohexanesulfonamide in scientific research. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3,4-difluorophenyl)cyclohexanesulfonamide's ability to modulate protein aggregation could potentially prevent the development of these diseases. Additionally, N-(3,4-difluorophenyl)cyclohexanesulfonamide could be used in the development of new drugs that target COX-2, which is involved in the production of prostaglandins that cause inflammation. Finally, N-(3,4-difluorophenyl)cyclohexanesulfonamide could be used in the study of protein folding and aggregation, which has implications for the development of new therapies for a wide range of diseases.
Wissenschaftliche Forschungsanwendungen
N-(3,4-difluorophenyl)cyclohexanesulfonamide has been found to have potential applications in scientific research beyond its traditional use as an analgesic. Recent studies have shown that N-(3,4-difluorophenyl)cyclohexanesulfonamide can be used to modulate protein aggregation, which is a key factor in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3,4-difluorophenyl)cyclohexanesulfonamide has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation.
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)cyclohexanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2S/c13-11-7-6-9(8-12(11)14)15-18(16,17)10-4-2-1-3-5-10/h6-8,10,15H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRQRHKXSGLFKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-ylcarbamate](/img/structure/B4439511.png)
![4-(4-phenyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B4439515.png)

![2-(1-pyrrolidinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4439540.png)
![[2-oxo-2-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)ethoxy]acetic acid](/img/structure/B4439550.png)

![N-(1-isopropyl-2-methylpropyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439560.png)

![N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4439571.png)

![N-(4-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439579.png)
![[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-a]phthalazin-3-yl]methanol](/img/structure/B4439582.png)
